molecular formula C6H4BrF B092463 1-Bromo-2-fluorobenzene CAS No. 1072-85-1

1-Bromo-2-fluorobenzene

Cat. No. B092463
CAS RN: 1072-85-1
M. Wt: 175 g/mol
InChI Key: IPWBFGUBXWMIPR-UHFFFAOYSA-N
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Description

1-Bromo-2-fluorobenzene is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromine atom and a fluorine atom attached to a benzene ring, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of halogenated benzene derivatives, including 1-bromo-2-fluorobenzene, can be achieved through various methods. For instance, the halodeboronation of aryl boronic acids using 1,3-dihalo-5,5-dimethylhydantoin and NaOMe as a catalyst has been shown to be an effective strategy for producing aryl bromides and chlorides, including 2-bromo-3-fluorobenzonitrile, which is structurally related to 1-bromo-2-fluorobenzene . Additionally, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a compound similar to 1-bromo-2-fluorobenzene, has been explored through nucleophilic aromatic substitution reactions, demonstrating the potential for radiochemical applications .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene have been investigated using FT-IR and FT-Raman spectroscopy, along with DFT calculations. These studies provide insights into the influence of halogen atoms on the geometry and normal modes of vibrations of the benzene ring . Although the molecule is 1-bromo-2-fluorobenzene, the analysis of similar compounds can offer valuable information about the electronic properties and molecular conformation of halogen-substituted benzenes.

Chemical Reactions Analysis

1-Bromo-2-fluorobenzene can undergo various chemical transformations, including palladium-catalyzed carbonylative reactions with different nucleophiles, leading to the formation of six-membered heterocycles . Additionally, it can be used in two-step syntheses to produce 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones, showcasing its utility in constructing complex heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromo-2-fluorobenzene are influenced by the presence of bromine and fluorine atoms. These halogens can affect the compound's boiling point, density, solubility, and reactivity. The electronic structure, including HOMO and LUMO energies, as well as thermodynamic properties like heat capacities and enthalpy changes, can be calculated using DFT methods to predict the behavior of the molecule under different conditions . Additionally, the crystal structure and molecular conformation of related compounds, such as 1-bromo-2,3,5,6-tetramethylbenzene, have been characterized, providing a basis for understanding the solid-state properties of halogenated benzenes .

Scientific Research Applications

  • Carbonylative Transformations : Chen et al. (2014) conducted a study on the carbonylative transformation of 1-bromo-2-fluorobenzenes with different nucleophiles, finding that it could effectively form six-membered heterocycles in moderate to good yields when combined with various double nucleophiles (Chen, Natte, Neumann, & Wu, 2014).

  • Diazotization Processes : Rutherford and Redmond (2003) detailed the preparation of 1-bromo-2-fluorobenzene through diazotization, highlighting its role as an intermediate in the production of other chemical compounds (Rutherford & Redmond, 2003).

  • Photofragment Spectroscopy : Gu et al. (2001) performed ultraviolet photodissociation studies on 1-bromo-2-fluorobenzene, exploring the translational energy distributions and anisotropy parameters of its photofragments (Gu, Wang, Huang, Han, He, & Lou, 2001).

  • Synthesis of Aryl- and Arylmethylacridinones : Kobayashi et al. (2013) reported the synthesis of 10-aryl- and 10-(arylmethyl)acridin-9(10H)-ones via reactions involving 1-bromo-2-fluorobenzenes, highlighting its utility in the creation of complex organic compounds (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).

  • Electrochemical Fluorination Studies : Horio et al. (1996) explored the fluorination of halobenzenes, including 1-bromo-4-fluorobenzene, to understand the formation mechanisms of various fluorinated compounds (Horio, Momota, Kato, Morita, & Matsuda, 1996).

  • Vibrational Spectroscopy : Studies by Reddy and Rao (1994), and Aralakkanavar et al. (1992) have focused on vibrational spectroscopy of substituted benzenes, including derivatives of 1-bromo-2-fluorobenzene, to understand their molecular vibrations and structures (Reddy & Rao, 1994), (Aralakkanavar, Jeeragal, Kalkoti, & Shashidhar, 1992).

  • Grignard Reagent Formation : Hein et al. (2015) investigated the chemoselectivity in the formation of a Grignard reagent using 1-bromo-2-fluorobenzene, an important process in organic synthesis (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).

  • Synthesis of Thioxoquinazolinones : Kobayashi et al. (2011) developed an efficient synthesis method for 3-alkyl-3,4-dihydro-4-thioxobenzoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes, demonstrating its utility in the production of these compounds (Kobayashi, Komatsu, Yokoi, & Konishi, 2011).

Safety And Hazards

1-Bromo-2-fluorobenzene is flammable and harmful if swallowed. It causes serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-2-fluorobenzene
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InChI

InChI=1S/C6H4BrF/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IPWBFGUBXWMIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)Br
Source PubChem
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Molecular Formula

C6H4BrF
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DSSTOX Substance ID

DTXSID5061459
Record name Benzene, 1-bromo-2-fluoro-
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Molecular Weight

175.00 g/mol
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Physical Description

Colorless liquid; [CAMEO] Aromatic odor; [Alfa Aesar MSDS]
Record name 1-Bromo-2-fluorobenzene
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Product Name

1-Bromo-2-fluorobenzene

CAS RN

1072-85-1
Record name 1-Bromo-2-fluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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